Tetrahydromagnolol
CAS No.: 20601-85-8
Cat. No.: VC0005301
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20601-85-8 |
---|---|
Molecular Formula | C18H22O2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol |
Standard InChI | InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 |
Standard InChI Key | OYAQUBKYAKSHOA-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O |
Canonical SMILES | CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Tetrahydromagnolol is a significant metabolite of magnolol, a bioactive compound found in the bark of Magnolia officinalis. This plant is traditionally used in Asian medicine for treating anxiety, sleeping disorders, and allergic diseases. Tetrahydromagnolol has garnered attention due to its potent biological activities, particularly as a peripheral CB2 receptor agonist and an antagonist at GPR55, a cannabinoid-related orphan receptor .
CB2 Receptor Agonism
Tetrahydromagnolol is noted for its high selectivity and potency as a peripheral CB2 receptor agonist. It is 19-fold more potent than its parent compound, magnolol, with EC50 and Ki values of 0.17 μM and 0.42 μM, respectively. This selectivity for CB2 over CB1 receptors suggests potential therapeutic applications in reducing inflammation and pain without psychoactive effects associated with CB1 activation .
GPR55 Antagonism
In addition to its CB2 agonist activity, tetrahydromagnolol acts as an antagonist at GPR55. It inhibits LPI-induced GPR55 activation with a KB value of 13.3 μM in β-arrestin translocation assays. This antagonistic action could provide insights into developing selective GPR55 antagonists .
Comparison with Magnolol
Compound | EC50 (CB2) | Ki (CB2) | GPR55 Activity |
---|---|---|---|
Magnolol | 3.28 μM | 1.44 μM | Inactive |
Tetrahydromagnolol | 0.17 μM | 0.42 μM | Antagonist (KB = 13.3 μM) |
This table highlights the increased potency of tetrahydromagnolol compared to magnolol at the CB2 receptor and its unique antagonistic activity at GPR55 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume